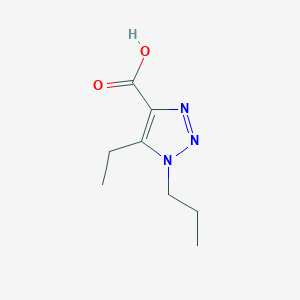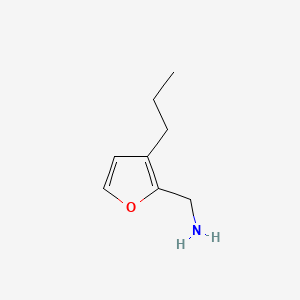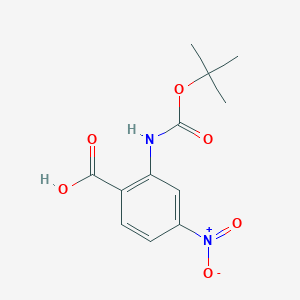
Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate is an organic compound with a complex structure that includes a tert-butyl ester group and an aminopropylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate typically involves the esterification of 2-(4-(3-aminopropyl)phenyl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aminopropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted amines, esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential role in modulating biological pathways. It can be used in the synthesis of bioactive molecules that target specific enzymes or receptors .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of enzymes involved in disease pathways, making them candidates for drug development .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and resins with specific properties .
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-(4-(3-aminopropyl)phenyl)carbamate: Similar structure but with a carbamate group instead of an ester.
Tert-butyl 2-(4-(3-aminopropyl)phenyl)amide: Contains an amide group instead of an ester.
Tert-butyl 2-(4-(3-aminopropyl)phenyl)ketone: Features a ketone group in place of the ester.
Uniqueness
Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate is unique due to its combination of a tert-butyl ester and an aminopropylphenyl group. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C15H23NO2 |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
tert-butyl 2-[4-(3-aminopropyl)phenyl]acetate |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)11-13-8-6-12(7-9-13)5-4-10-16/h6-9H,4-5,10-11,16H2,1-3H3 |
Clave InChI |
LHWMQSVCKRCWMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



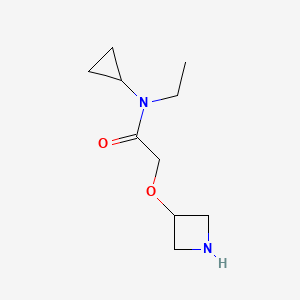
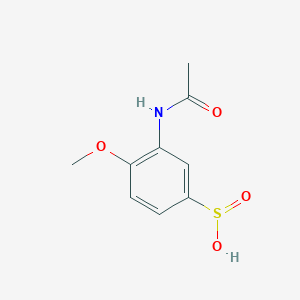
![1-[(3-Bromo-2-pyridinyl)methyl]piperazine](/img/structure/B13536195.png)
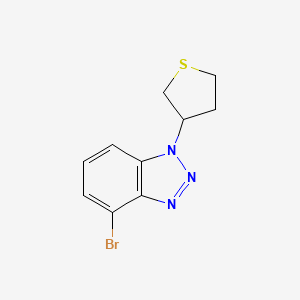


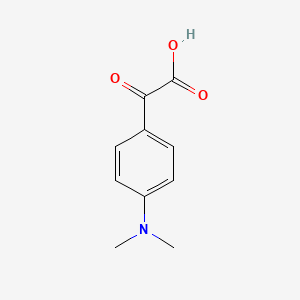
![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)
